molecular formula C10H10ClNO2 B12832594 Methyl 4-chloro-6-cyclopropylpicolinate

Methyl 4-chloro-6-cyclopropylpicolinate

Cat. No.: B12832594
M. Wt: 211.64 g/mol
InChI Key: TWSJPGZPNWKNJR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-cyclopropylpicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 4-position, and a cyclopropyl group at the 6-position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-cyclopropylpicolinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-cyclopropylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products include derivatives with different substituents at the 4-position.

    Hydrolysis: The major product is 4-chloro-6-cyclopropylpicolinic acid.

Scientific Research Applications

Methyl 4-chloro-6-cyclopropylpicolinate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloropicolinate: Similar structure but lacks the cyclopropyl group.

    Methyl 6-cyclopropylpicolinate: Similar structure but lacks the chlorine atom at the 4-position.

Uniqueness

Methyl 4-chloro-6-cyclopropylpicolinate is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 4-chloro-6-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-7(11)4-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

TWSJPGZPNWKNJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C2CC2)Cl

Origin of Product

United States

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